![molecular formula C24H21ClFN5O2 B13679050 3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide](/img/structure/B13679050.png)
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its role as a tyrosine kinase inhibitor, which makes it valuable in the treatment of certain types of cancer, particularly those overexpressing the HER2 protein .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction employs boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Industrial production of this compound often involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors is also common in industrial settings to ensure consistent production quality and scalability .
化学反应分析
Types of Reactions
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce various amine derivatives .
科学研究应用
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with cellular proteins and its effects on cell signaling pathways.
Medicine: Primarily used in cancer research, particularly for targeting HER2-positive breast cancer cells.
Industry: Employed in the development of pharmaceuticals and as a reference compound in analytical chemistry.
作用机制
The compound exerts its effects by inhibiting the activity of tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. By binding to the ATP-binding site of these enzymes, it prevents the phosphorylation of key proteins, thereby disrupting the signaling cascade that leads to uncontrolled cell proliferation .
相似化合物的比较
Similar Compounds
Lapatinib: Another tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer.
Erlotinib: Targets the epidermal growth factor receptor (EGFR) and is used in the treatment of non-small cell lung cancer.
Gefitinib: Also targets EGFR and is used in similar applications as erlotinib.
Uniqueness
3-Amino-N-[4-[[3-chloro-4-[(3-fluorobenzyl)oxy]phenyl]amino]-6-quinazolinyl]propanamide is unique due to its specific molecular structure, which allows it to selectively inhibit certain tyrosine kinases. This selectivity reduces the likelihood of off-target effects and enhances its therapeutic efficacy .
属性
分子式 |
C24H21ClFN5O2 |
|---|---|
分子量 |
465.9 g/mol |
IUPAC 名称 |
3-amino-N-[4-[3-chloro-4-[(3-fluorophenyl)methoxy]anilino]quinazolin-6-yl]propanamide |
InChI |
InChI=1S/C24H21ClFN5O2/c25-20-12-18(5-7-22(20)33-13-15-2-1-3-16(26)10-15)31-24-19-11-17(30-23(32)8-9-27)4-6-21(19)28-14-29-24/h1-7,10-12,14H,8-9,13,27H2,(H,30,32)(H,28,29,31) |
InChI 键 |
UKDBLLUTWQUIGV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)NC3=NC=NC4=C3C=C(C=C4)NC(=O)CCN)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


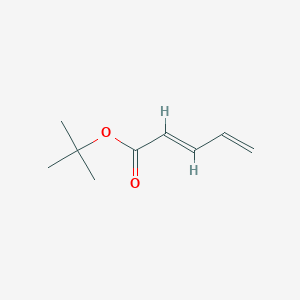
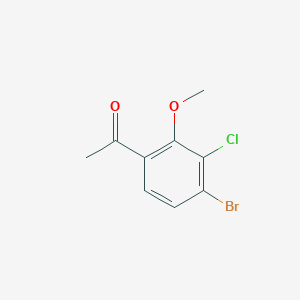
![6,8-Dibromo-2-(2-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13678977.png)
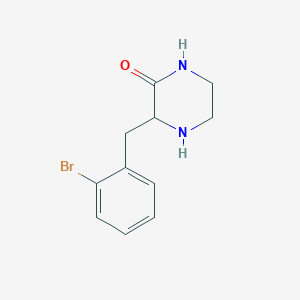
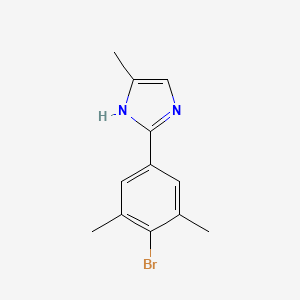
![2-[3-[2-(2-Azidoethoxy)ethoxy]propoxy]ethyl Tosylate](/img/structure/B13679001.png)
![4-Bromo-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13679006.png)
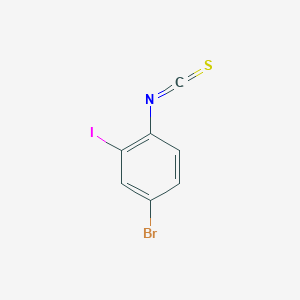
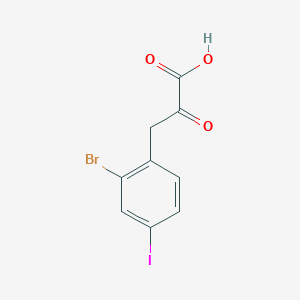
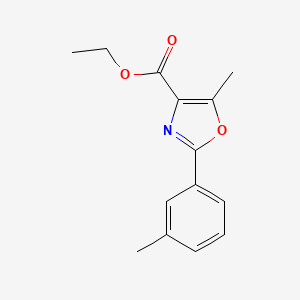
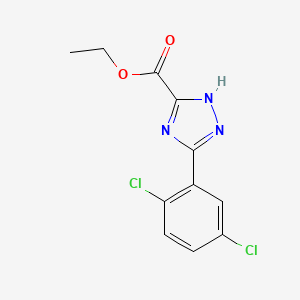
![2-(2-Phenylbenzo[d]oxazol-6-yl)ethanamine](/img/structure/B13679027.png)
![(R)-1-Cbz-ethyl (S)-2-[Boc(methyl)amino]-4-methylpentanoate](/img/structure/B13679034.png)
![2-Ethyl-7,8-difluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13679035.png)
